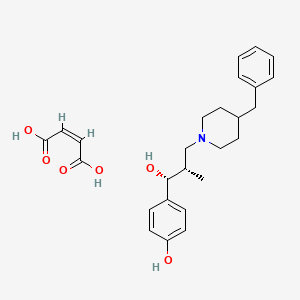

Ro 25-6981 maleate

描述

Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. It is widely used in neuroscience research due to its high specificity and efficacy in blocking these receptors. The compound has shown significant neuroprotective effects and is used to study various neurological conditions, including neurodegenerative diseases, neuropathic pain, and psychiatric disorders .

准备方法

合成路线和反应条件

马来酸罗25-6981是通过多步化学过程合成的。合成从核心结构的制备开始,涉及哌啶环的形成最后一步涉及形成马来酸盐,这提高了化合物的稳定性和溶解度 .

工业生产方法

马来酸罗25-6981的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高通量反应器和自动化系统,以确保一致性和效率。 反应条件受到严格控制,以最大限度地提高产率和纯度,最终产品经过严格的质量控制措施,以确保其符合行业标准 .

化学反应分析

反应类型

马来酸罗25-6981会经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成各种衍生物,这些衍生物用于研究其代谢途径。

还原: 还原反应可以改变化合物的官能团,从而改变其药理特性。

常见试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾、还原剂如氢化锂铝和各种用于取代反应的亲核试剂。 这些反应通常在受控条件下进行,例如特定的温度和pH值,以确保得到预期的结果 .

主要产物

这些反应形成的主要产物包括马来酸罗25-6981的各种衍生物和类似物,它们用于研究该化合物的结构-活性关系并开发新的治疗剂 .

科学研究应用

Neuroprotective Effects

Ro 25-6981 maleate exhibits notable neuroprotective effects both in vitro and in vivo. Research has demonstrated that it can protect cultured cortical neurons from glutamate-induced toxicity, a common pathway leading to neuronal injury in conditions such as stroke and neurodegenerative diseases. The compound has shown effective inhibition of neuronal death under conditions of oxidative stress, with IC50 values indicating high potency (0.4 µM against glutamate toxicity) .

Key Findings:

- Glutamate Toxicity Protection: this compound protects neurons from glutamate toxicity and combined oxygen-glucose deprivation .

- Neuroprotection Mechanism: It operates by modulating autophagy-related proteins during ischemic conditions, which is crucial for cellular survival .

Potential in Treating Neurological Disorders

The selective inhibition of GluN2B-containing NMDA receptors positions this compound as a promising candidate for treating various neurological disorders, including:

- Depression: The compound has been noted for its antidepressant effects, potentially offering new avenues for treatment resistant to conventional therapies .

- Epilepsy: Its ability to modulate excitatory neurotransmission suggests potential applications in epilepsy management by reducing hyperexcitability in neuronal circuits .

Case Studies:

- A study highlighted the efficacy of this compound in reducing seizure activity in animal models, indicating its anticonvulsant properties .

- Another investigation into its antidepressant effects revealed significant behavioral improvements in models of depression, suggesting its role as a rapid-acting antidepressant .

Mechanistic Insights

This compound operates through an activity-dependent blockade of NMDA receptors, with a remarkable selectivity ratio exceeding 5000-fold for GluN2B over GluN2A subunits. This unique mechanism allows for targeted therapeutic effects while minimizing off-target interactions that could lead to adverse effects.

| Activity | IC50 (µM) |

|---|---|

| NR1C/NR2B | 0.009 |

| NR1C/NR2A | 52 |

| Glutamate Toxicity | 0.4 |

| Oxygen/Glucose Deprivation | 0.04 |

Research Applications

This compound has been utilized in various experimental setups to explore synaptic plasticity, neuroprotection, and the modulation of neurotransmitter systems:

- Synaptic Plasticity Studies: Researchers have employed this compound to investigate the roles of GluN2B-containing NMDA receptors in synaptic changes associated with learning and memory processes .

- Calcium Imaging Experiments: It has been used in dynamic calcium imaging studies to elucidate the modulation of cortico-striatal circuits under different pharmacological conditions .

作用机制

马来酸罗25-6981通过选择性阻断含有NR2B亚基的NMDA受体来发挥其作用。这种抑制阻止了钙离子的流入,而钙离子对于突触传递和可塑性至关重要。通过阻断这些受体,马来酸罗25-6981可以减少兴奋性毒性和保护神经元免受损伤。 该化合物的神经保护作用是通过其与参与神经元存活和功能的特定分子靶点和途径的相互作用介导的 .

相似化合物的比较

马来酸罗25-6981在对含有NR2B的NMDA受体的高选择性和效力方面是独一无二的。类似化合物包括:

依芬普利: 另一种NR2B拮抗剂,但选择性和效力低于马来酸罗25-6981。

TCN-201: 一种选择性地拮抗含有NR2A的NMDA受体的药物,用于与NR2B拮抗剂进行比较研究。

生物活性

Ro 25-6981 maleate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the GluN2B subunit. This compound has garnered significant attention due to its neuroprotective properties and potential therapeutic applications in various neurological disorders.

- Chemical Name : (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol maleate

- Molecular Formula : C₃₄H₄₃N₁O₆

- Molecular Weight : 455.54 g/mol

- CAS Number : 1312991-76-6

Ro 25-6981 functions as an activity-dependent antagonist of NMDA receptors, exhibiting a remarkable selectivity for GluN2B over GluN2A subunits. The compound demonstrates an IC₅₀ value of for NR2B-containing receptors and for NR2A-containing receptors, indicating over a 5000-fold selectivity for the former .

Neuroprotective Properties

Ro 25-6981 has been shown to protect neurons from glutamate-induced toxicity, which is crucial in conditions such as ischemia and neurodegenerative diseases. Studies indicate that it can mitigate damage caused by oxidative stress and excitotoxicity in cultured cortical neurons .

Anticonvulsant Activity

Research has demonstrated the anticonvulsant effects of Ro 25-6981 in various animal models. In a study involving pentylenetetrazol (PTZ)-induced seizures in infantile rats, Ro 25-6981 significantly suppressed the tonic phase of generalized tonic–clonic seizures, particularly at doses of and . The drug's efficacy varied with age, suggesting developmental considerations in its application .

Anti-inflammatory Effects

Ro 25-6981 also exhibits anti-inflammatory properties, which may contribute to its neuroprotective effects. It has been reported to regulate autophagy-related proteins during ischemic events, further supporting its potential as a therapeutic agent in brain injury models .

Table 1: Summary of Key Studies on this compound

Long-Term Effects on Development

Longitudinal studies assessing the impact of Ro 25-6981 on developing rats have revealed no significant adverse effects on cognitive abilities or motor coordination when administered during early developmental stages . This suggests that Ro 25-6981 may be safe for use in populations where developmental considerations are paramount.

属性

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJZEHCQSUBZDY-SEELMCCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-76-6 | |

| Record name | 1312991-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。